1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride
Description
Molecular Architecture and Stereochemical Configuration
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride (molecular formula: C₁₀H₂₄Cl₂N₂O ) is a piperidine derivative featuring a six-membered nitrogen-containing ring substituted with a 2-methoxyethyl group at the 1-position and an ethylamine side chain at the 3-position. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents.
Key Structural Features:
- Piperidine Ring : Adopts a chair conformation, with substituents occupying equatorial or axial positions based on steric and electronic factors. The 2-methoxyethyl group at N1 and the ethylamine group at C3 introduce steric bulk, influencing ring puckering.
- Substituent Connectivity :
- Stereochemistry : The piperidine ring’s C3 position is a stereogenic center, yielding enantiomers. However, the commercial product is typically a racemic mixture unless synthesized enantioselectively.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 259.21 g/mol | |
| SMILES | CC(C1CCCN(C1)CCOC)N.Cl.Cl | |
| InChI Key | DGTRQYPVQAJVBP-UHFFFAOYSA-N | |
| Chiral Centers | 1 (C3 of piperidine) |
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-3-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-9(11)10-4-3-5-12(8-10)6-7-13-2;;/h9-10H,3-8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTRQYPVQAJVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCOC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-methoxyethyl chloride under basic conditions, followed by reductive amination with ethanamine . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems . The use of high-pressure reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Case Study: Neuropharmacological Effects
Research has indicated that derivatives of piperidine, including this compound, exhibit significant neuropharmacological effects. Studies have shown that modifications in the piperidine ring can enhance binding affinity to neurotransmitter receptors, potentially leading to novel treatments for neurological disorders .
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to modify its structure to create new compounds with enhanced biological activity.
Example Application
In synthetic organic chemistry, the compound has been used as a building block for creating analogs with improved efficacy against specific targets such as serotonin receptors. These analogs have shown promise in preclinical trials for treating anxiety and depression .
Pharmacological Studies
Pharmacological investigations are crucial for understanding the action mechanisms of this compound. Studies have focused on its effects on various receptor systems, including dopamine and serotonin pathways.
Clinical Relevance
The modulation of these pathways is relevant for developing treatments for mood disorders and schizophrenia. Preliminary data suggest that this compound may have a dual-action mechanism, affecting both dopaminergic and serotonergic systems .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of piperidine- and ethanamine-derived dihydrochloride salts. Key structural analogs include:
Piperidine-Based Amines
1-(1,3-Oxazol-2-yl)piperidin-4-amine dihydrochloride
- 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride Substituents: Pyrimidine ring with ethoxy and methylthio groups. Application: Potential kinase inhibitor due to pyrimidine scaffold .
Ethanamine Derivatives with Aromatic/Heteroaromatic Substituents
2-(Pyridin-3-yl)ethan-1-amine dihydrochloride
- 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride Substituents: Fluorinated pyridine ring. Molecular Weight: 213.08 g/mol .
Physicochemical and Functional Comparisons
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Salt Form) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 267.21 | 2-Methoxyethyl, piperidine | High (dihydrochloride) | Building block, CNS candidates |
| 1-(1,3-Oxazol-2-yl)piperidin-4-amine diHCl | 229.71 | Oxazole | Moderate | Enzyme inhibitors |
| 2-(Pyridin-3-yl)ethan-1-amine diHCl | 207.20 | Pyridine | High | FFAR1/FFAR4 modulator synthesis |
| 1-(3-Fluoropyridin-2-yl)ethan-1-amine diHCl | 213.08 | Fluoropyridine | Moderate | Fluorinated drug discovery |
| 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine HCl | N/A | Ethoxy, methylthio, pyrimidine | Low (hydrochloride) | Kinase inhibitor candidates |
Key Observations :
- Substituent Effects : The target compound’s 2-methoxyethyl group likely improves metabolic stability compared to methylthio () or fluorinated () analogs. However, aromatic substituents (e.g., pyridine in ) may enhance binding to receptors like FFAR1/FFAR3.
- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., ).
- Pharmacological Potential: Piperidine derivatives with heteroaromatic substituents (e.g., oxazole, pyrimidine) are often explored as enzyme inhibitors or kinase modulators , while the target compound’s methoxyethyl group may favor CNS applications due to improved blood-brain barrier penetration.
Biological Activity
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride, also known by its CAS number 1432681-95-2, is a piperidine derivative with potential applications in pharmacology and medicinal chemistry. This compound has garnered attention due to its structural characteristics and biological activities, particularly in relation to neurotransmitter systems and potential therapeutic uses.
- Chemical Formula : C10H24Cl2N2O
- Molecular Weight : 259.22 g/mol
- IUPAC Name : 1-[1-(2-methoxyethyl)piperidin-3-yl]ethanamine; dihydrochloride
- Appearance : Oil
- Storage Temperature : 4 °C
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Research indicates that the compound may act as a ligand for these receptors, modulating their activity and influencing neuronal signaling pathways.
Neurotransmitter Receptor Interaction
Studies have shown that the compound exhibits affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The binding affinity of related piperidine compounds to this receptor suggests that modifications in the piperidine structure can significantly alter pharmacological profiles .
Potential Therapeutic Applications
Study on 5-HT1A Receptor Affinity
A comparative analysis of various piperidine derivatives revealed that certain substitutions at the N-position significantly enhance binding affinity to the 5-HT1A receptor. For instance, compounds with methoxyethyl substitutions showed improved selectivity over alpha1 adrenergic receptors, suggesting a favorable profile for targeting serotonergic pathways .
Antidiabetic Mechanisms
Research into structurally similar compounds has highlighted mechanisms such as inhibition of α-glucosidase and enhancement of insulin secretion as critical pathways for antidiabetic activity. These findings suggest that this compound could be evaluated for similar effects through in vitro and in vivo studies .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride, and what methodological considerations are critical for reproducibility?
- Answer : Synthesis typically involves functionalization of the piperidine core followed by amine protection/deprotection and dihydrochloride salt formation. Key steps include:
- N-alkylation : Reacting piperidin-3-yl-ethylamine intermediates with 2-methoxyethyl halides under anhydrous conditions (e.g., LiAlH4 as a reducing agent) .
- Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the dihydrochloride salt .
- Purification : Use recrystallization or column chromatography with silica gel (eluent: CH2Cl2/MeOH/NH4OH gradients) to isolate high-purity product .
Q. How should researchers characterize the structural integrity of this compound?
- Answer : Use a multi-technique approach:
- NMR : Confirm piperidine ring substitution patterns (δ 2.5–3.5 ppm for methoxyethyl protons; δ 1.2–1.8 ppm for ethylamine protons) .
- Mass spectrometry (HRMS) : Validate molecular weight (C10H21N2O·2HCl: calc. 264.16 g/mol) .
- XRD or FTIR : Verify crystallinity and hydrochloride salt formation (stretching bands at 2500–2800 cm<sup>−1</sup> for NH<sup>+</sup> and Cl<sup>−</sup>) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Answer : The dihydrochloride salt is hygroscopic and typically soluble in polar solvents:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | >50 | Use degassed H2O to prevent oxidation . |
| DMSO | 20–30 | Avoid prolonged storage due to amine degradation . |
| Ethanol | 10–15 | Suitable for biological assays . |
Q. What safety protocols are essential for handling this compound?
- Answer : Follow GHS guidelines (H315, H319, H335):
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound?
- Answer : Use molecular docking (e.g., AutoDock Vina) with libraries like PDB or ChEMBL to identify potential interactions with GPCRs or monoamine transporters. Focus on:
- Piperidine moiety : Likely binds to σ-1 receptors or serotonin transporters .
- Methoxyethyl group : May enhance blood-brain barrier permeability (logP ~1.5 predicted via SwissADME) .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Answer : Discrepancies in IC50 values (e.g., receptor binding vs. functional assays) require:
- Dose-response validation : Repeat assays with standardized cell lines (e.g., HEK293 for GPCRs) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation (t1/2 < 30 min suggests false negatives) .
Q. How does pH affect the stability of the dihydrochloride salt in aqueous buffers?
- Answer : Stability studies (HPLC monitoring at 254 nm) show:
- pH 2–4 : Stable for >48 hrs (HCl maintains protonation).
- pH >6 : Rapid decomposition (free base precipitates; t1/2 = 2–4 hrs) .
- Recommendation : Use citrate buffer (pH 3.0) for long-term storage .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- Answer : Employ:
- UPLC-MS/MS : Detect sub-0.1% impurities (e.g., unreacted piperidine precursors) .
- ICP-OES : Monitor residual metal catalysts (e.g., Pd < 10 ppm) .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
